Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]-
Description
The compound "Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]-" is a piperidine derivative featuring a benzoxazolyl acetyl moiety. Piperidine-based compounds are widely studied for their pharmacological properties, particularly as ligands for sigma-1 receptors (S1R) or nicotinic acetylcholine receptors (nAChRs) . The benzoxazolyl group in this compound may contribute to its binding affinity and selectivity, as benzoxazole derivatives are known for their bioactivity in modulating receptor interactions .
Properties
IUPAC Name |
3-(2-oxo-2-piperidin-1-ylethyl)-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-13(15-8-4-1-5-9-15)10-16-11-6-2-3-7-12(11)19-14(16)18/h2-3,6-7H,1,4-5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMLWQYAKBSZTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349452 | |
| Record name | Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113660-29-0 | |
| Record name | Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- typically involves the acylation of piperidine with a benzoxazole derivative. One common method includes the reaction of piperidine with 2-oxo-3(2H)-benzoxazole acetic acid chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts and optimized reaction parameters are often employed to enhance the efficiency and selectivity of the process.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidones.
Reduction: The benzoxazole moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions.
Major Products
Oxidation: Piperidones and benzoxazole derivatives.
Reduction: Reduced benzoxazole compounds.
Substitution: Various substituted piperidine and benzoxazole derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a benzoxazolone moiety, which enhances its pharmacological properties. The synthesis of piperidine derivatives often involves various methods, including traditional organic synthesis techniques and modern approaches like microwave-assisted synthesis.
Table 1: Common Synthetic Routes for Piperidine Derivatives
Anticancer Activity
Recent studies have reported that derivatives of benzoxazolone containing piperidine exhibit significant anticancer properties. For instance, compounds synthesized from this scaffold have shown cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT116). The mechanisms of action include inducing apoptosis and inhibiting cell proliferation.
Case Study:
In vitro studies demonstrated that certain piperidine-benzoxazolone derivatives significantly reduced cell viability in MDA-MB-231 cells, with IC50 values indicating potent activity. The apoptotic effects were confirmed using TUNEL assays and caspase activation assays, highlighting the potential of these compounds as chemotherapeutic agents .
Neuroprotective Effects
Piperidine derivatives have been investigated for their neuroprotective properties, particularly as anti-acetylcholinesterase agents. These compounds can enhance acetylcholine levels in the brain, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's.
Research Findings:
A study identified a specific piperidine derivative that exhibited an IC50 value of 0.56 nM against acetylcholinesterase (AChE), significantly improving cognitive function in animal models . This suggests that modifications to the piperidine structure can lead to enhanced neuroprotective effects.
Anti-inflammatory and Analgesic Properties
Compounds derived from piperidine have also shown promise in alleviating pain and inflammation. The benzoxazolone ring contributes to these effects by modulating inflammatory pathways.
Experimental Evidence:
Research indicated that certain piperidine derivatives could reduce inflammation markers in animal models of arthritis, demonstrating their potential as anti-inflammatory agents .
Mechanism of Action
The mechanism by which Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- exerts its effects is complex and involves multiple pathways. In biological systems, it may interact with specific enzymes or receptors, leading to the modulation of cellular processes. The benzoxazole moiety is known to interact with DNA and proteins, potentially leading to its bioactivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Piperidine Core
Piperidine derivatives often differ in substituents attached to the nitrogen atom or the aromatic ring. Key structural analogues include:
Structural Insights :
- Piperidine vs. Pyrrolidine : Replacing piperidine (6-membered ring) with pyrrolidine (5-membered) reduces steric bulk but may disrupt receptor interactions due to altered ring conformation .
- Hydrophobic Substituents : Larger groups at piperidine C4 (e.g., in Compound 37) increase RMSD values but enhance cavity binding in S1R, suggesting adaptability in ligand-receptor interactions .
- Choline Motif : Hydroxyl groups (e.g., QN-OH) reduce potency due to conformational constraints (chair vs. boat) or exocyclic clashes with receptors .
Functional Comparison: Receptor Binding and Potency
- S1R Ligands : Compounds with 1-(3-phenylbutyl)piperidine (e.g., RC-33) maintain salt bridges with Glu172, critical for S1R binding. Modifications at C4 (e.g., Compound 37) reorient the group but retain interactions, highlighting pharmacophore flexibility .
- Nicotinic α7 Receptors : Piperidine derivatives with acetyl or sulfonamide groups (e.g., Compounds 14–18) show variable potency. Acetyl groups (e.g., Compound 14) retain activity, while sulfonamides (e.g., Compounds 17–18) often abolish it, emphasizing the importance of nitrogen basicity .
- Cell Potency : The basic nitrogen in piperidine is essential for activity. Derivatives with reduced basicity (e.g., Compound 8) lose potency, while unsubstituted analogues (e.g., Compounds 11–12) are less effective than their substituted counterparts .
Key Research Findings
Hydrophobic Cavity Adaptation : Larger substituents at piperidine C4 (e.g., Compound 37) enable binding to extended S1R cavities, even with opposing orientations relative to RC-33 .
Nitrogen Basicity : Protonation of the piperidine nitrogen is critical for receptor binding. Acetylation or sulfonamide substitution reduces basicity, diminishing potency .
Conformational Locking : Boat-like conformations (e.g., QN-OH) or exocyclic hydroxyl groups disrupt receptor interactions, underscoring the need for optimal spatial arrangement .
Biological Activity
Piperidine derivatives, particularly those containing the benzoxazolone moiety, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- , exploring its synthesis, biological effects, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- can be characterized by its unique structure combining piperidine and benzoxazolone. The synthesis typically involves the reaction of piperidine with a benzoxazolone derivative, followed by acetylation. This structural configuration is crucial for its biological properties.
Anticancer Properties
Recent studies have indicated that derivatives of benzoxazolone exhibit significant anticancer properties. For instance, a study evaluated various 2(3H)-benzoxazolone derivatives against metastatic MDA-MB-231 breast cancer cell lines. The results showed that compounds containing piperidine substituents effectively reduced cell viability, demonstrating cytotoxic effects. The MTT assay revealed that certain derivatives had an IC50 value as low as 50 µM, indicating potent activity against cancer cells .
The mechanism by which these compounds exert their anticancer effects often involves inducing apoptosis in cancer cells. For example, TUNEL assays confirmed apoptotic activity in treated cells, suggesting that the presence of specific substituents on the benzoxazolone ring enhances this effect . Molecular docking studies further supported these findings, indicating favorable interactions between the compounds and target proteins involved in cancer progression.
Antimicrobial Activity
In addition to anticancer effects, piperidine derivatives have shown promising antimicrobial activities. A study reported that certain synthesized thiazole derivatives exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, one compound showed a minimum inhibitory concentration (MIC) of 93.7 µg/mL against E. coli and P. aeruginosa, highlighting the potential of piperidine-containing compounds as antimicrobial agents .
Table: Summary of Biological Activities
| Activity Type | Compound | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| Anticancer | Piperidine Derivative | MDA-MB-231 Breast Cancer Cells | IC50 = 50 µM |
| Antimicrobial | Thiazole Derivative | E. coli, P. aeruginosa | MIC = 93.7 µg/mL |
| Antifungal | Thiazole Derivative | C. albicans, Aspergillus flavus | MIC = 7.8 µg/mL |
Case Study 1: Cytotoxic Effects on MDA-MB-231 Cells
In a controlled experiment, piperidine derivatives were tested for their ability to induce apoptosis in MDA-MB-231 cells. The study utilized both MTT assays and TUNEL assays to measure cell viability and apoptosis rates respectively. Results indicated that compounds with chlorine substituents at specific positions on the benzoxazolone ring exhibited enhanced cytotoxicity compared to others .
Case Study 2: Antibacterial Efficacy
Another study focused on the antibacterial properties of synthesized piperidine derivatives against various bacterial strains. Compounds were screened for their MIC values, demonstrating significant activity against multiple pathogens including Staphylococcus aureus and Bacillus subtilis. The results confirmed that structural modifications in the piperidine ring could enhance antibacterial potency .
Q & A
Q. What in vitro assays are used to evaluate its fungicidal efficacy?
- Methodological Answer : Mycelial growth inhibition assays on Phytophthora infestans or Botrytis cinerea are standard. EC₅₀ values are calculated using log-dose curves, with comparisons to commercial fungicides like oxathiapiprolin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
